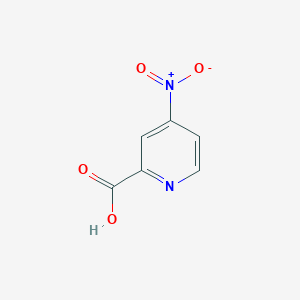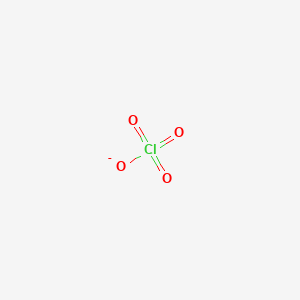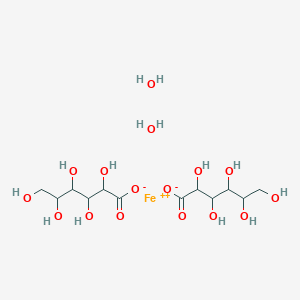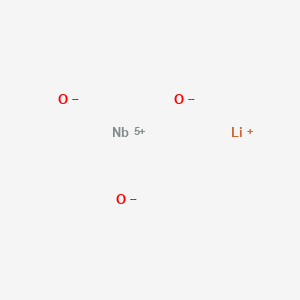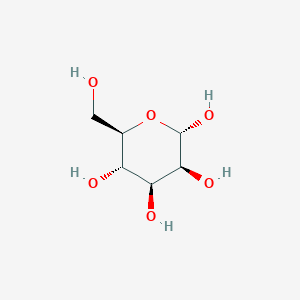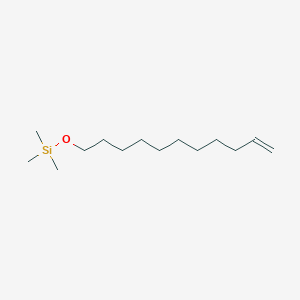
Trimethyl(undec-10-enoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Trimethyl(undec-10-enoxy)silane can be synthesized via various methods. For instance, one study describes the synthesis of telechelic polyolefins, where trimethyl(undec-10-enoxy)silane was used to cap the polymer chain end . Another study reports the synthesis of a novel hydroxy silane coupling agent via Michael addition reaction between 2-hydroxyethyl acrylate and 3-mercaptopropyl-trimethoxysilane .
Chemical Reactions Analysis
Trimethyl(undec-10-enoxy)silane likely exhibits similar reactivity to other trialkylsilanes. For example, triethylsilane is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It’s also used in reductive alkylation of secondary amines with aldehydes .
Aplicaciones Científicas De Investigación
Tris(trimethylsilyl)silane in Organic Chemistry
- Application : Tris(trimethylsilyl)silane is used as a radical-based reagent in organic chemistry .
- Method : It is used in radical reductions, hydrosilylation, and consecutive radical reactions . The reactions are carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
- Results : The use of tris(trimethylsilyl)silane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Tris(trimethylsilyl)silane in Polymerization
- Application : Tris(trimethylsilyl)silane plays a strategic role in polymerization .
- Method : It is used in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
- Results : The use of tris(trimethylsilyl)silane in polymerization leads to the formation of polymers under the influence of light .
Deuteration of Silanes
- Application : Deuteration of silanes using D2O as an inexpensive, readily available, and easy to handle deuterium source .
- Method : A broad range of aryl- and alkyl-substituted silanes were deuterated with high deuterium incorporations and yields .
- Results : A 100 gram-scale synthesis was demonstrated using continuous-flow micro-tubing reactors, where enhanced reaction efficiency was obtained .
Glycidoxypropyl Trimethoxysilane in Surface Modification
- Application : Glycidoxypropyl trimethoxysilane is used for surface modification .
- Method : The silane coupling agent Glycidoxypropyl trimethoxysilane (KH-560) is used for the modification purpose .
- Results : The use of Glycidoxypropyl trimethoxysilane results in modified surfaces with altered thermodynamic properties .
Organosilanes in Organic Chemistry
- Application : Organosilanes have varied uses in organic chemistry from the most frequently employed protecting groups to intermediates in organic synthesis .
- Method : Organosilanes are used as Silyl Protecting and Derivatisation Reagents, Reducing Agents, in Cross-coupling Chemistry, and to Stabilize α-Carbanions and β-Carbocations .
- Results : The use of organosilanes allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Silanes in Dentistry
- Application : Silanes are used in dentistry for surface treatment of glass fiber products, performance improvement of fiber-reinforced plastics by the direct admixture to the synthetic resin, improvement of paints and other coating materials and adhesives, modification of surface properties of inorganic fillers, surface priming of various substrate materials, etc .
- Method : Silanes function as mediators and promote adhesion between dissimilar, inorganic and organic matrices through dual reactivity .
- Results : The use of silanes in dentistry has shown significant results in the adhesion process .
Organosilanes as Silyl Protecting and Derivatisation Reagents
- Application : Organosilanes are used as Silyl Protecting and Derivatisation Reagents .
- Method : Silicon protecting groups are probably the most frequently employed of all protecting groups, and modern natural product synthesis is inconceivable without them . Silylating agents are mostly used to protect alcohols and phenols, but have also found application in the protection of amines, carboxylic acids, amides, thiols and alkynes .
- Results : By varying the substituents attached to silicon, the steric and electronic characteristics of the protecting group can be finely tuned, allowing a wide variety of both reaction and deprotection conditions .
Organosilanes as Reducing Agents
- Application : Organosilanes are used as Reducing Agents .
- Method : Organosilanes are used in the reduction of a variety of functional groups, including aldehydes, ketones, esters, lactones, lactams, imines, enamines, nitro compounds, nitriles, halides, and others .
- Results : The use of organosilanes as reducing agents allows reactions to be carried out under mild conditions with excellent yields of products .
Propiedades
IUPAC Name |
trimethyl(undec-10-enoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5H,1,6-14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPUNQPMNQHBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347979 |
Source


|
| Record name | 11-Trimethylsilyloxy-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(undec-10-enoxy)silane | |
CAS RN |
14031-97-1 |
Source


|
| Record name | 11-Trimethylsilyloxy-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

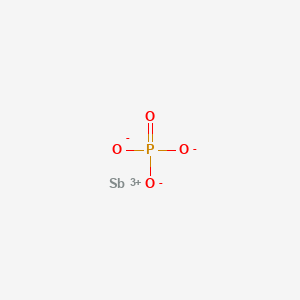
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
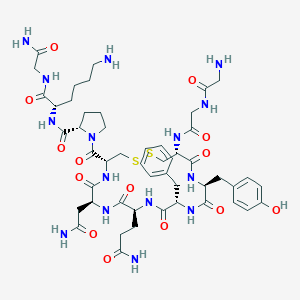
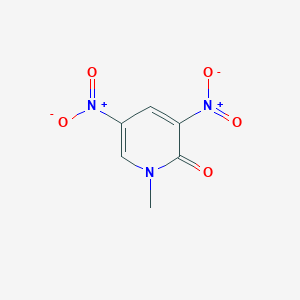
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
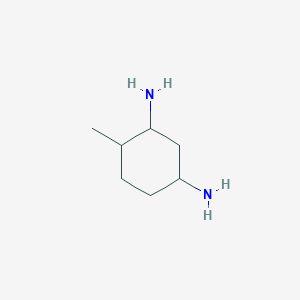
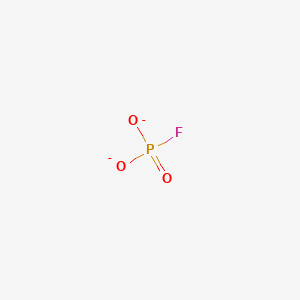
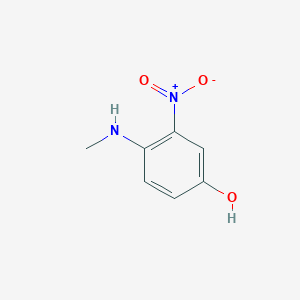
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
